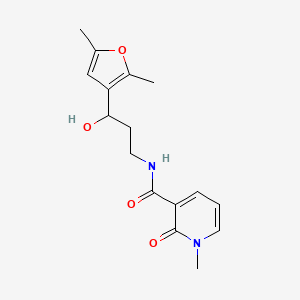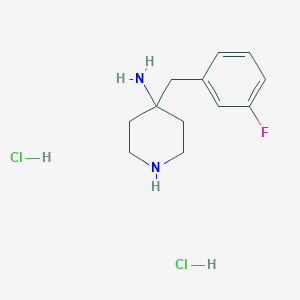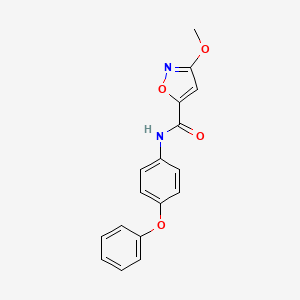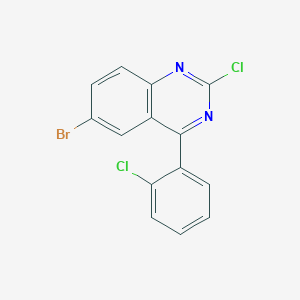![molecular formula C18H21N7OS B2771967 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 2198916-19-5](/img/structure/B2771967.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a cyclobutyl ring, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a thiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the fusion of two pharmaceutically active moieties, in this case, triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The structure includes a five-membered triazole ring fused with a six-membered thiadiazine ring .科学的研究の応用
Anticancer Activity
The synthesis of 1,2,4-triazines, 1,2,4-triazoles, and/or 1,2,4-triazolo-1,2,4,5-tetrazines has revealed their potential as anticancer agents . This compound’s unique structure may contribute to its cytotoxic effects against cancer cells. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in various cancer types.
Antimicrobial Properties
1,2,4-Triazoles have demonstrated antimicrobial activity, and this compound could follow suit. Researchers have explored their use as antimicrobial agents, including against bacteria, fungi, and parasites . Investigating its specific targets and modes of action could provide valuable insights for drug development.
Analgesic and Anti-Inflammatory Effects
The thiazole-containing moiety in our compound suggests potential analgesic and anti-inflammatory properties. Thiazoles have been investigated for their ability to modulate pain pathways and reduce inflammation . Understanding how this compound interacts with relevant receptors or pathways could guide its therapeutic applications.
Antioxidant Potential
Thiazoles and triazoles often exhibit antioxidant properties, protecting cells from oxidative stress. Our compound’s hybrid structure may enhance its antioxidant capacity, making it a candidate for further investigation . Assessing its radical-scavenging abilities and cellular effects would be valuable.
Enzyme Inhibition (Carbonic Anhydrase Inhibitors, Cholinesterase)
Certain 1,2,4-triazoles act as enzyme inhibitors, affecting critical biological processes. For instance, they can inhibit carbonic anhydrase and cholinesterase enzymes . Exploring whether our compound shares these inhibitory properties could open avenues for therapeutic intervention.
Potential as a Molluscicide
Interestingly, 1,2,4-triazines and related compounds have been investigated as molluscicides, targeting snails and other mollusks. These compounds could help control schistosomiasis, a parasitic disease transmitted by freshwater snails . Our compound’s structure warrants exploration in this context.
特性
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-11-16(27-10-19-11)18(26)23(2)13-8-24(9-13)15-7-6-14-20-21-17(25(14)22-15)12-4-3-5-12/h6-7,10,12-13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZLCHYZQVDGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)




![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)
![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)
![N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2771896.png)
![N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]acetamide](/img/structure/B2771897.png)
![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2771901.png)


